(-)-Chelidonine

描述

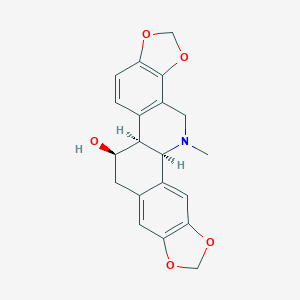

Structure

3D Structure

属性

IUPAC Name |

(1R,12R,13S)-24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-12-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO5/c1-21-7-13-11(2-3-15-20(13)26-9-23-15)18-14(22)4-10-5-16-17(25-8-24-16)6-12(10)19(18)21/h2-3,5-6,14,18-19,22H,4,7-9H2,1H3/t14-,18-,19+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHKISGDRQRSCII-ZMYBRWDISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2=C(C=CC3=C2OCO3)C4C1C5=CC6=C(C=C5CC4O)OCO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC2=C(C=CC3=C2OCO3)[C@H]4[C@@H]1C5=CC6=C(C=C5C[C@H]4O)OCO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88200-01-5 |

Source

|

| Record name | Chelidonine, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088200015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CHELIDONINE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S56Z5L310W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(-)-Chelidonine: A Technical Guide to Natural Sources and Isolation from Chelidonium majus

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of the isoquinoline (B145761) alkaloid (-)-chelidonine, with a primary focus on its principal source, Chelidonium majus (greater celandine). Detailed methodologies for the extraction, isolation, and quantification of this compound are presented to support research and development activities.

Natural Sources of this compound

This compound is a prominent benzophenanthridine alkaloid found predominantly in plants of the Papaveraceae family. Chelidonium majus L. is the most significant and widely studied natural source of this compound.[1] The alkaloid is distributed throughout the plant, with varying concentrations in the roots, leaves, stems, and latex.[2][3]

The concentration of this compound in Chelidonium majus is influenced by several factors, including the plant's geographical origin, developmental stage (vegetative vs. generative), and the specific plant organ. Generally, the roots are considered the most suitable organ for the extraction of chelidonine, particularly during the generative (flowering) stage. The latex of C. majus contains a significantly higher concentration of total alkaloids compared to other plant parts.[2][3]

Quantitative Distribution of this compound in Chelidonium majus

The following tables summarize quantitative data on the content of this compound in Chelidonium majus from various studies, highlighting the impact of different extraction methods, plant organs, and geographical locations.

Table 1: Comparison of Extraction Methods for Chelidonine from Chelidonium majus

| Extraction Method | Plant Material | Chelidonine Yield (mg/g DW) | Reference |

| Ultrasonic (Methanol-HCl) | Aerial Parts | Not specified | [4] |

| Reflux (Methanol) | Aerial Parts | Not specified | [4] |

| Shaking Incubator (Citric Acid) | Aerial Parts | Not specified | [4] |

| Ultrasonic (Water-Methanol-HCl) | Aerial Parts | Not specified | [4] |

Note: While the study by Anvari et al. (2023) identified ultrasonic and reflux methods as most efficient, specific yield values for each method were not detailed in the provided abstract.

Table 2: Chelidonine Content in Different Organs of Chelidonium majus

| Plant Organ | Developmental Stage | Chelidonine Content (mg/g DW) | Reference |

| Roots | Generative | Higher than leaves | |

| Leaves | Vegetative | Lower than roots in generative stage | |

| Roots | Spring | 17.807 ± 2.635 | [5] |

| Herb | Spring | 1.159 ± 0.147 | [5] |

| Roots | Autumn | 2.383 ± 0.283 | [5] |

| Herb | Autumn | 1.192 ± 0.119 | [5] |

Table 3: Chelidonine Content in Chelidonium majus from Different Geographical Locations

| Geographical Origin | Plant Material | Chelidonine Content (mg/g DW) | Reference |

| Northern Iran (Mazandaran) | Not specified | Higher than other Iranian ecotypes | |

| Northern Iran (Gorgan) | Not specified | Higher than other Iranian ecotypes | |

| China | Herb | 0.73 - 2.34 | [6] |

| Mongolia | Herb | up to 2.87 ± 0.05 | [4] |

Biosynthesis of this compound

This compound belongs to the class of isoquinoline alkaloids, which are biosynthesized in plants from the amino acid tyrosine via the shikimate pathway.[7] The pathway involves a series of enzymatic reactions leading to the formation of a key intermediate, (S)-reticuline. From (S)-reticuline, the pathway diverges to produce various types of isoquinoline alkaloids, including the benzophenanthridine skeleton of chelidonine.

Caption: Biosynthetic pathway of this compound from tyrosine.

Experimental Protocols for Isolation from Chelidonium majus

The isolation of this compound from C. majus typically involves an initial extraction step to obtain a crude alkaloid mixture, followed by purification techniques to isolate the target compound.

General Extraction Workflow

The following diagram illustrates a general workflow for the extraction and isolation of this compound.

Caption: General workflow for isolating this compound.

Detailed Experimental Protocols

This protocol is adapted from methodologies used for the analytical quantification of chelidonine.[8]

-

Sample Preparation: Air-dry and finely mill the plant material (e.g., roots, aerial parts).

-

Extraction:

-

Weigh 200 mg of the powdered plant material into a suitable vessel.

-

Add 2.5 mL of an 8:2 mixture of methanol (B129727) and 0.05 M HCl.

-

Sonciate the mixture in an ultrasonic bath for 15 minutes at ambient temperature.

-

Centrifuge the mixture for 7 minutes at 1500 x g.

-

Collect the supernatant.

-

Repeat the extraction process on the plant residue three more times.

-

-

Sample Finalization:

-

Combine the supernatants from all four extractions.

-

Transfer the combined extract to a 10 mL volumetric flask and bring to volume with the extraction solvent.

-

Filter an aliquot through a 0.45 µm syringe filter prior to HPLC analysis.

-

This protocol describes a general method for obtaining a crude alkaloid fraction.[6]

-

Initial Extraction:

-

Macerate 5 g of powdered plant material with 100 mL of ethanol (B145695) for 72 hours.

-

Subsequently, extract the mixture in an ultrasonic bath for 5 hours at ambient temperature.

-

Filter the extract and evaporate the solvent under vacuum.

-

-

Acid-Base Partitioning:

-

Dissolve the residue in 30 mL of 2% sulfuric acid.

-

Defat the acidic aqueous solution by partitioning with diethyl ether (3 x 40 mL). Discard the ether layers.

-

Adjust the pH of the aqueous phase to approximately 8.5 with a suitable base (e.g., ammonium (B1175870) hydroxide).

-

Extract the alkaloids into an organic solvent such as chloroform (B151607) or a chloroform-methanol mixture.

-

Combine the organic layers and evaporate the solvent to yield the crude alkaloid fraction.

-

This advanced chromatographic technique allows for the rapid separation of alkaloids.[8]

-

Crude Extract Preparation: Obtain a crude alkaloid extract as described in Protocol 2.

-

Solvent System Preparation: Prepare a biphasic solvent system composed of chloroform, methanol, and 0.3 M hydrochloric acid.

-

FCPC Operation:

-

Equilibrate the FCPC instrument with the prepared solvent system.

-

Dissolve a known amount of the crude extract (e.g., 500 mg) in a suitable volume of the solvent system.

-

Inject the sample into the FCPC system.

-

Operate the FCPC in descending mode.

-

-

Fraction Collection and Analysis:

-

Collect fractions as they elute from the column.

-

Analyze the fractions using a suitable analytical method (e.g., UHPSFC, HPLC, TLC) to identify those containing chelidonine.

-

-

Post-Purification:

-

Combine the chelidonine-rich fractions.

-

If necessary, perform an additional purification step (e.g., preparative HPLC) to achieve high purity.

-

Analytical Methods for Quantification

High-Performance Liquid Chromatography (HPLC) coupled with a UV/VIS or photodiode array detector is the most common method for the quantification of chelidonine. Ultra-High Performance Supercritical Fluid Chromatography (UHPSFC) has also been shown to be a rapid and effective method for the simultaneous analysis of multiple benzylisoquinoline alkaloids, including chelidonine.[8] For structural confirmation, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed.

References

- 1. Chelidonine - Wikipedia [en.wikipedia.org]

- 2. Alkaloids in Chelidonium majus L: a review of its phytochemistry, pharmacology and toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Alkaloids in Chelidonium majus L: a review of its phytochemistry, pharmacology and toxicology [frontiersin.org]

- 4. jast.modares.ac.ir [jast.modares.ac.ir]

- 5. akjournals.com [akjournals.com]

- 6. Determination of Selected Isoquinoline Alkaloids from Chelidonium majus, Mahonia aquifolium and Sanguinaria canadensis Extracts by Liquid Chromatography and Their In Vitro and In Vivo Cytotoxic Activity against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chelidonium majus L.: A Current Perspective on Isoquinoline Alkaloids, Emerging Phytochemicals, Alkaloid Biosynthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel Approaches for the Analysis and Isolation of Benzylisoquinoline Alkaloids in Chelidonium majus - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the (-)-Chelidonine Biosynthetic Pathway in Papaveraceae

Audience: Researchers, scientists, and drug development professionals.

Scope: This document provides an in-depth overview of the core biosynthetic pathway leading to the formation of (-)-chelidonine, a prominent benzophenanthridine alkaloid found in members of the Papaveraceae family, most notably Chelidonium majus (greater celandine). It details the key enzymatic steps, intermediates, and regulatory aspects. This guide includes summaries of available quantitative data, detailed experimental protocols for pathway analysis, and visualizations of the biochemical and experimental workflows.

The Core Biosynthetic Pathway

This compound belongs to the vast class of benzylisoquinoline alkaloids (BIAs), which originate from the amino acid L-tyrosine. The pathway involves a series of complex enzymatic reactions, including hydroxylations, methylations, and the formation of characteristic ring structures. The central intermediate for most BIAs, (S)-reticuline, serves as the critical branch-point precursor for the chelidonine (B1668607) branch.

The biosynthesis from (S)-reticuline to this compound proceeds through several key protoberberine and protopine (B1679745) intermediates. The major steps are outlined below:

-

Formation of (S)-Scoulerine: The pathway begins with the stereoselective conversion of (S)-reticuline to (S)-scoulerine. This reaction is catalyzed by the Berberine (B55584) Bridge Enzyme (BBE) , which forms the berberine bridge by oxidative cyclization of the N-methyl group of reticuline.[1]

-

Formation of (S)-Cheilanthifoline: (S)-scoulerine undergoes the formation of a methylenedioxy bridge on its D-ring. This reaction is catalyzed by Cheilanthifoline Synthase (CFS) , a cytochrome P450-dependent monooxygenase, to yield (S)-cheilanthifoline.[2][3]

-

Formation of (S)-Stylopine: A second methylenedioxy bridge is formed, this time on the A-ring of (S)-cheilanthifoline. The enzyme responsible is (S)-Stylopine Synthase (STS) , another cytochrome P450 enzyme (CYP719 family), which produces (S)-stylopine.[2][4]

-

N-methylation to (S)-cis-N-Methylstylopine: (S)-stylopine is N-methylated to form the quaternary ammonium (B1175870) ion (S)-cis-N-methylstylopine. This step is catalyzed by (S)-Tetrahydroprotoberberine-N-methyltransferase (TNMT) .[1]

-

Hydroxylation and Ring Cleavage to Protopine: The intermediate (S)-cis-N-methylstylopine undergoes hydroxylation and subsequent cleavage of the C-N bond to yield protopine. This conversion is catalyzed by (S)-cis-N-methylstylopine hydroxylase (MSH) , which is also a cytochrome P450 enzyme.[1] Protopine is a crucial intermediate that serves as a precursor to various benzophenanthridine alkaloids.[1][5]

-

Conversion to this compound: The final steps involve the conversion of protopine into the hexahydrobenzophenanthridine skeleton of this compound. While protopine is a confirmed precursor, the specific enzymes catalyzing the final hydroxylation and cyclization to form this compound are not fully characterized but are proposed to involve a dihydrobenzophenanthridine oxidase (DBOX) -like activity.

Visualizing the Biosynthetic Pathway

The following diagram illustrates the sequential conversion of intermediates from the central precursor (S)-Reticuline to the final product, this compound.

Quantitative Enzyme Data

Quantitative kinetic data for the enzymes in the this compound pathway are limited in the literature. Most studies have focused on gene cloning and functional characterization through heterologous expression. The table below summarizes the available data.

| Enzyme | Abbreviation | Substrate | Product | Kinetic Parameter | Value | Source Organism |

| Berberine Bridge Enzyme | BBE | (S)-Reticuline | (S)-Scoulerine | Km, Vmax | Not Reported | Chelidonium majus |

| Cheilanthifoline Synthase | CFS | (S)-Scoulerine | (S)-Cheilanthifoline | Km, Vmax | Not Reported | Chelidonium majus |

| (S)-Stylopine Synthase | STS | (S)-Cheilanthifoline | (S)-Stylopine | kcat | 13.8 min⁻¹[6] | Argemone mexicana |

| (S)-Tetrahydroprotoberberine-N-methyltransferase | TNMT | (S)-Stylopine | (S)-cis-N-Methylstylopine | Km, Vmax | Not Reported | Coptis japonica |

| (S)-cis-N-methylstylopine hydroxylase | MSH | (S)-cis-N-Methylstylopine | Protopine | Km, Vmax | Not Reported | Eschscholzia californica |

Note: Data for some enzymes are derived from homologous pathways in other Papaveraceae species due to a lack of specific data from C. majus.

Experimental Protocols

Investigating the this compound pathway involves techniques spanning molecular biology, biochemistry, and analytical chemistry. Below are representative protocols for key experimental procedures.

Protocol 1: Heterologous Expression of P450 Enzymes (CFS, STS, MSH) in Saccharomyces cerevisiae

This protocol is essential for characterizing the function and substrate specificity of cytochrome P450 enzymes when they are difficult to purify directly from the plant.[2][3]

-

Gene Amplification: Amplify the full-length cDNA of the target gene (e.g., CmSTS) from C. majus root cDNA library using high-fidelity DNA polymerase and specific primers.

-

Vector Ligation: Clone the amplified PCR product into a yeast expression vector (e.g., pYES2/D-TOPO or pESC-URA) that allows for galactose-inducible expression.

-

Yeast Transformation: Transform the resulting plasmid into a suitable S. cerevisiae strain (e.g., WAT11), which co-expresses an essential cytochrome P450 reductase from a plant like Arabidopsis thaliana.

-

Culture Growth and Induction:

-

Grow a pre-culture of transformed yeast in selective synthetic defined (SD) medium lacking uracil (B121893) overnight at 30°C.

-

Inoculate a larger volume of SD medium with the pre-culture and grow to an OD₆₀₀ of 0.6-0.8.

-

Induce protein expression by pelleting the cells, resuspending them in induction medium containing galactose instead of glucose, and incubating for 16-24 hours at 30°C.

-

-

Microsomal Fraction Preparation:

-

Harvest the induced yeast cells by centrifugation.

-

Wash the cells with a TEK buffer (50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 100 mM KCl).

-

Resuspend the cell pellet in extraction buffer containing protease inhibitors and osmotic support (e.g., sorbitol).

-

Lyse the cells mechanically using glass beads and vigorous vortexing.

-

Perform differential centrifugation: first, a low-speed spin (10,000 x g) to remove cell debris, followed by a high-speed ultracentrifugation (100,000 x g) of the supernatant to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in a storage buffer and store at -80°C.

-

Protocol 2: In Vitro Enzyme Activity Assay

This protocol uses the prepared microsomal fraction to determine the activity and substrate specificity of the expressed enzyme.[2]

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the following reaction mixture on ice:

-

100 mM Phosphate buffer (pH 7.5)

-

Microsomal protein (10-50 µg)

-

Substrate (e.g., 50 µM (S)-cheilanthifoline for STS assay)

-

NADPH regenerating system (e.g., 1 mM NADPH, 10 mM glucose-6-phosphate, 1 unit/mL glucose-6-phosphate dehydrogenase).

-

-

Reaction Initiation and Incubation: Initiate the reaction by adding the NADPH regenerating system. Incubate at 30°C for 1-2 hours with gentle shaking.

-

Reaction Termination: Stop the reaction by adding an equal volume of ethyl acetate (B1210297) or by adding a strong base (e.g., 2 M NaOH) to adjust the pH > 9.

-

Product Extraction: Extract the alkaloids from the aqueous phase by vortexing with ethyl acetate (3x volumes). Pool the organic phases.

-

Sample Preparation for Analysis: Evaporate the organic solvent to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of methanol (B129727).

-

LC-MS/MS Analysis: Analyze the sample using a reverse-phase C18 column coupled to a mass spectrometer. Monitor for the mass-to-charge ratio (m/z) of the expected product (e.g., (S)-stylopine) and compare its retention time and fragmentation pattern with an authentic standard.

Protocol 3: Alkaloid Extraction and Quantification from Plant Tissue

This protocol describes a general method for extracting and quantifying chelidonine and its precursors from C. majus tissues (e.g., roots, leaves).

-

Sample Preparation: Harvest fresh plant material and either use immediately or freeze-dry (lyophilize). Grind the tissue to a fine powder using a mortar and pestle with liquid nitrogen.

-

Extraction:

-

Weigh approximately 100 mg of powdered tissue into a tube.

-

Add 1.5 mL of extraction solvent (e.g., 80% methanol containing 0.1% formic acid).

-

Sonicate the mixture for 30 minutes in a water bath.

-

Centrifuge at 14,000 x g for 15 minutes to pellet the debris.

-

-

Sample Cleanup (Optional): For complex matrices, a solid-phase extraction (SPE) step may be necessary to remove interfering compounds.

-

Analysis by LC-MS/MS:

-

Dilute the supernatant with an appropriate solvent (e.g., methanol/water).

-

Inject the sample onto an LC-MS/MS system.

-

Use a gradient elution program with mobile phases typically consisting of water and acetonitrile, both containing a modifier like formic acid.

-

Set up the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Define specific precursor-product ion transitions for each target alkaloid.

-

-

Quantification: Create a calibration curve using certified standards of each alkaloid (e.g., chelidonine, protopine, stylopine) at known concentrations. Calculate the concentration in the plant tissue based on the standard curve.

Visualizing the Experimental Workflow

The diagram below outlines a typical workflow for identifying and characterizing a gene from the chelidonine pathway.

Regulation of the Pathway

The biosynthesis of this compound is tightly regulated, both spatially and in response to external stimuli.

-

Tissue-Specific Accumulation: In Chelidonium majus, the alkaloid profile differs significantly between organs. The roots are the primary site of chelidonine accumulation, containing up to 45% of the total alkaloid content. In contrast, leaves tend to accumulate protoberberine alkaloids like coptisine.[2] This suggests that while the genes for the entire pathway may be expressed in multiple tissues, the metabolic flux is directed differently depending on the organ.

-

Transcriptional Regulation: The expression of pathway genes is a key control point. Studies on the STS gene in C. majus have shown that its expression is significantly higher in the roots compared to the leaves and stems.[7]

-

Elicitor Response: Like many plant secondary metabolite pathways, chelidonine biosynthesis is part of the plant's defense response. Application of elicitors, such as the plant hormone methyl-jasmonate, has been shown to significantly induce the expression of biosynthetic genes like STS, leading to increased alkaloid production.[7] This highlights the pathway's integration into the plant's defense signaling network.

Visualizing Regulatory Influences

This diagram illustrates the logical relationship between an external stimulus and the resulting increase in pathway activity.

References

- 1. Chelidonium majus L.: A Current Perspective on Isoquinoline Alkaloids, Emerging Phytochemicals, Alkaloid Biosynthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Cloning and Characterization of Cheilanthifoline and Stylopine Synthase Genes from Chelidonium majus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (S)-stylopine synthase - Wikipedia [en.wikipedia.org]

- 5. Biosynthesis. Part XXII. The origin of chelidonine and of other alkaloids derived from the tetrahydroprotoberberine skeleton - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. uniprot.org [uniprot.org]

- 7. Cloning, identification and expression analysis of stylopine synthase )STS) gene in Chelidonium majus L. [ijrfpbgr.areeo.ac.ir]

(-)-Chelidonine: A Comprehensive Physicochemical Profile for Research Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Chelidonine is a prominent benzophenanthridine alkaloid isolated from the greater celandine (Chelidonium majus L.), a plant with a long history in traditional medicine.[1] In recent years, this compound has garnered significant attention within the scientific community for its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] This technical guide provides a detailed overview of the core physicochemical properties of this compound, essential for its application in research and drug development. The document presents quantitative data in structured tables, outlines general experimental protocols for property determination, and visualizes key signaling pathways modulated by this alkaloid.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

Table 1: Core Physicochemical Identifiers of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂₀H₁₉NO₅ | [5][6] |

| Molecular Weight | 353.37 g/mol | [5][6][7] |

| CAS Number | 476-32-4 | [8] |

| Appearance | White crystalline powder, monoclinic prisms | [6] |

Table 2: Thermodynamic and Solubility Properties of this compound

| Property | Value | Reference(s) |

| Melting Point | 135-136 °C | [6] |

| Boiling Point | 220 °C at 0.002 mmHg (air-bath temp) | [6] |

| Solubility | - Practically insoluble in water. - Soluble in ethanol, chloroform, ether, amyl alcohol, Dimethylformamide (DMF), and Dimethyl sulfoxide (B87167) (DMSO). | [6][8][9] |

| pKa (predicted) | 14.11 ± 0.20 | No direct experimental data found, value is a prediction. |

| LogP | 2.2 | [5] |

Table 3: Spectroscopic Data of this compound

| Spectroscopic Technique | Wavelengths/Peaks | Reference(s) |

| UV-Vis (Methanol) | λmax: 208, 239, 289 nm | [6] |

| UV-Vis | λmax: 241, 290 nm | [8] |

| Mass Spectrometry (GC-MS, EI-B) | m/z: 332, 335, 176, 303, 334 | [5] |

| Mass Spectrometry (LC-ESI-QTOF, Positive) | MS2 of 354.1324 [M+H]⁺ | [5] |

Experimental Protocols

The determination of physicochemical properties relies on standardized experimental procedures. While detailed, specific protocols from individual studies on this compound are not extensively published, the following sections describe the general methodologies employed for such characterizations.

Melting Point Determination

The melting point of this compound is determined using a capillary melting point apparatus. A small, finely powdered sample of the crystalline solid is packed into a capillary tube. The tube is placed in the apparatus, and the temperature is gradually increased. The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire solid has melted.

Solubility Assessment

The solubility of this compound in various solvents is determined by adding an excess amount of the solid compound to a known volume of the solvent (e.g., water, ethanol, DMSO). The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached. The suspension is then filtered, and the concentration of this compound in the saturated solution is quantified using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

LogP Determination

The partition coefficient (LogP) is a measure of a compound's lipophilicity. For isoquinoline (B145761) alkaloids like chelidonine (B1668607), reversed-phase high-performance thin-layer chromatography (HP-TLC) has been used.[10][] This method involves spotting the compound on a C18-modified silica (B1680970) gel plate and developing it with a mobile phase consisting of a mixture of acetonitrile (B52724) and water at a specific pH.[10][] The retention factor (Rf) is determined and correlated with the Rf values of standard compounds with known LogP values to calculate the LogP of the analyte.

UV-Vis Spectroscopy

To obtain the UV-Vis absorption spectrum, a dilute solution of this compound is prepared in a suitable solvent, such as methanol (B129727) or ethanol. The solution is placed in a quartz cuvette, and the absorbance is measured over a range of wavelengths (typically 200-400 nm) using a UV-Vis spectrophotometer.[12] The wavelengths of maximum absorbance (λmax) are then identified.

NMR Spectroscopy

For Nuclear Magnetic Resonance (NMR) spectroscopy, a sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[13][14][15] The solution is filtered into a 5 mm NMR tube to remove any particulate matter.[14][15] ¹H and ¹³C NMR spectra are then acquired on a high-field NMR spectrometer. The resulting spectra provide detailed information about the chemical structure and stereochemistry of the molecule.

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. For techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), the compound is first separated on an HPLC column and then introduced into the mass spectrometer.[16] Electrospray ionization (ESI) is a common method for generating ions of the analyte in the positive ion mode.[16] The mass-to-charge ratio (m/z) of the molecular ion and its fragments are then detected.

X-ray Crystallography

Single-crystal X-ray diffraction is employed to determine the precise three-dimensional atomic structure of this compound.[17] This involves growing a high-quality single crystal of the compound. The crystal is then mounted on a goniometer and irradiated with a focused X-ray beam. The diffraction pattern produced by the crystal is collected and analyzed to elucidate the crystal structure, including bond lengths, bond angles, and stereochemistry.[17]

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating various intracellular signaling pathways. The following diagrams illustrate some of the key pathways involved in its anticancer and anti-inflammatory activities.

Apoptosis Signaling Pathway

This compound has been shown to induce apoptosis in cancer cells through multiple mechanisms, including the activation of the p53 tumor suppressor pathway and the intrinsic mitochondrial pathway.[8][18]

Caption: this compound-induced apoptosis pathway.

Modulation of Multidrug Resistance

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR). This compound has demonstrated the ability to counteract MDR by inhibiting the function of ABC transporters and drug-metabolizing enzymes.[19][20]

Caption: Inhibition of multidrug resistance by this compound.

Anti-inflammatory Signaling Pathway

This compound exhibits anti-inflammatory effects by targeting key inflammatory signaling pathways, such as the Toll-like receptor 4 (TLR4)/NF-κB and PI3K/AKT pathways.[3][21][22]

Caption: Anti-inflammatory mechanism of this compound.

Conclusion

This technical guide provides a consolidated resource on the essential physicochemical properties of this compound for researchers and drug development professionals. The tabulated data offers a quick reference for key parameters, while the outlined experimental protocols provide a general understanding of how these properties are determined. The visualization of the signaling pathways offers insights into the molecular mechanisms underlying the pharmacological effects of this compound. This comprehensive profile underscores the potential of this compound as a lead compound for further investigation and development in various therapeutic areas.

References

- 1. Chelidonine inhibits TNF-α-induced inflammation by suppressing the NF-κB pathways in HCT116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chelidonine suppresses LPS-Induced production of inflammatory mediators through the inhibitory of the TLR4/NF-κB signaling pathway in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. allgenbio.com [allgenbio.com]

- 5. Chelidonine | C20H19NO5 | CID 197810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Chelidonine [drugfuture.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. caymanchem.com [caymanchem.com]

- 9. Chelidonine | CAS:476-32-4 | Manufacturer ChemFaces [chemfaces.com]

- 10. Determination of the partition coefficient of isoquinoline alkaloids from Chelidonium majus by reversed phase thin layer chromatography - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. phytojournal.com [phytojournal.com]

- 13. depts.washington.edu [depts.washington.edu]

- 14. NMR Sample Preparation [nmr.chem.umn.edu]

- 15. Sample Preparation [nmr.chemie.hhu.de]

- 16. A sensitive and selective liquid chromatography-tandem mass spectrometry method for simultaneous determination of five isoquinoline alkaloids from Chelidonium majus L. in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Chelidonine Induces Apoptosis via GADD45a-p53 Regulation in Human Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Modulation of multidrug resistance in cancer cells by chelidonine and Chelidonium majus alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Chelidonine inhibits melanoma cell malignancy by inactivating TLR4/NF-κB and PI3K/AKT signaling pathways -The Korean Journal of Physiology and Pharmacology | Korea Science [koreascience.kr]

- 22. Chelidonine reduces IL-1β-induced inflammation and matrix catabolism in chondrocytes and attenuates cartilage degeneration and synovial inflammation in rats - PMC [pmc.ncbi.nlm.nih.gov]

(-)-Chelidonine: A Technical Whitepaper on its Mechanism of Action in Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

(-)-Chelidonine, a principal benzophenanthridine alkaloid isolated from Chelidonium majus (Greater Celandine), has demonstrated significant cytotoxic and anti-proliferative activities across a spectrum of cancer cell lines. Its multifaceted mechanism of action involves the induction of apoptosis, cell cycle arrest, inhibition of angiogenesis and metastasis, and the modulation of multidrug resistance. This document provides an in-depth technical overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the core signaling pathways. The primary modes of action converge on the activation of tumor suppressor pathways, disruption of microtubule dynamics, and interference with key cellular processes essential for tumor growth and survival.

Cytotoxicity and Anti-proliferative Activity

This compound exhibits a dose-dependent inhibitory effect on the growth of various human cancer cell lines. The half-maximal inhibitory concentration (IC50) varies depending on the cell type and exposure duration, indicating differential sensitivity.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Exposure Time | Reference |

| FaDu | Head and Neck Squamous Cell Carcinoma | ~1.0 µM | 48 h | [1] |

| HLaC78 | Head and Neck Squamous Cell Carcinoma | ~1.6 µM | 48 h | [1] |

| BxPC-3 | Pancreatic Cancer | < 1.0 µM | 24 h | [2] |

| MIA PaCa-2 | Pancreatic Cancer | < 1.0 µM | 24 h | [2] |

| Caco-2 | Colorectal Adenocarcinoma | 50 µM (for mRNA effects) | 48 h | [3][4] |

| A2780 | Ovarian Carcinoma | Not specified | Not specified | [5] |

| HepG2 | Hepatocellular Carcinoma | < 20 µM | 96 h | [5] |

| MCF-7 | Breast Adenocarcinoma | < 20 µM | 96 h | [5] |

| SK-BR-3 | Breast Adenocarcinoma | < 20 µM | 96 h | [5] |

Core Mechanisms of Action

Induction of Apoptosis

A primary mechanism of this compound's anti-cancer activity is the induction of programmed cell death, or apoptosis. This is achieved through both caspase-dependent and caspase-independent pathways, involving the modulation of key regulatory proteins.

-

p53-GADD45a Pathway: In pancreatic cancer cells, this compound treatment leads to the upregulation of p53 and Growth Arrest and DNA Damage-inducible 45 alpha (GADD45a) protein expression. This signaling cascade subsequently activates downstream effectors, including the cell cycle inhibitor p21 and cleaved caspase-3, culminating in apoptosis[2]. The induction of the GADD45a-p53 pathway appears to be a crucial step in triggering apoptotic cell death[2].

-

Caspase Activation: this compound activates initiator caspases (caspase-8, caspase-9) and executioner caspases (caspase-3, caspase-6) in various cancer cell lines[3][4]. In multidrug-resistant (MDR) cells, apoptosis is accompanied by the activation of caspase-3 and -8[3][4]. In T98G glioblastoma cells, chelidonine (B1668607) activates caspase-3 and -9 and also induces the nuclear translocation of Apoptosis-Inducing Factor (AIF), indicating the involvement of both caspase-dependent and -independent pathways[6].

-

ATF3/Tip60/Foxo3a Pathway: In ovarian cancer cells, extracts of C. majus, where chelidonine is a major component, have been shown to induce apoptosis by upregulating Activating Transcription Factor 3 (ATF3) and the histone acetyltransferase Tip60. This leads to the nuclear translocation of the tumor suppressor Foxo3a, which in turn increases the expression of pro-apoptotic proteins like Bax and cleaved caspase-3[7].

-

PI3K/AKT Pathway: The anti-apoptotic PI3K/AKT signaling pathway is a target of this compound. In HeLa cells, chelidonine has been shown to downregulate the expression of AKT and PI3K, thereby promoting apoptosis[8].

Caption: this compound-induced apoptotic signaling pathways in cancer cells.

Cell Cycle Arrest

This compound disrupts cell cycle progression, primarily causing an arrest in the G2/M phase. This effect is linked to its interaction with the microtubular system and modulation of cell cycle checkpoint proteins[5][9].

-

Microtubule Disruption: Chelidonine is known to bind weakly to tubulin and inhibit microtubule polymerization[9]. This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, leading to mitotic arrest[9].

-

Checkpoint Activation: In ovarian carcinoma (A2780) and normal lung fibroblast (MRC-5) cells, chelidonine induces G2/M arrest[5]. This arrest is associated with the differential upregulation of key checkpoint proteins, including phospho-Chk2 and the cyclin-dependent kinase inhibitor p21Cip1/Waf1[5].

Caption: Mechanism of this compound-induced G2/M cell cycle arrest.

Modulation of Multidrug Resistance (MDR)

This compound has shown promise in overcoming MDR in cancer cells. This is achieved by downregulating the expression and activity of ATP-binding cassette (ABC) transporters and key drug-metabolizing enzymes[3][4][10].

-

Inhibition of ABC Transporters: Treatment with chelidonine results in a significant decrease in the mRNA levels of P-glycoprotein (P-gp/MDR1), Multidrug Resistance-Associated Protein 1 (MRP1), and Breast Cancer Resistance Protein (BCRP)[3][4][10]. This inhibits the efflux of chemotherapeutic drugs from cancer cells, thereby restoring their sensitivity.

-

Inhibition of Metabolic Enzymes: The compound also downregulates the expression and inhibits the activity of cytochrome P450 3A4 (CYP3A4) and Glutathione S-transferase (GST), enzymes involved in the detoxification and metabolism of xenobiotics, including many chemotherapy agents[3][4].

Caption: this compound's mechanism for overcoming multidrug resistance.

Inhibition of Angiogenesis, Invasion, and Metastasis

This compound also impacts the tumor microenvironment and metastatic potential.

-

Anti-angiogenic Effects: Using a tube formation assay, chelidonine was shown to effectively inhibit angiogenesis, a critical process for tumor growth and nutrient supply[1].

-

Inhibition of Invasion: In a 3D spheroid invasion model, chelidonine effectively suppressed the invasion of FaDu head and neck cancer cells on various extracellular matrix (ECM) surfaces, including gelatin, fibronectin, collagen I, and Matrigel, even at its EC50 dose of 1 µM[1]. However, its effect was less pronounced in the more aggressive HLaC78 cell line[1]. In hepatocellular carcinoma (HCC) cells, chelidonine was found to inhibit the epithelial-mesenchymal transition (EMT) by increasing E-cadherin expression while decreasing N-cadherin and Vimentin[6].

Key Signaling Pathways

Several critical signaling pathways are modulated by this compound.

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in chelidonine's mechanism. It can lead to the differential upregulation of phospho-ERK1/2 and phospho-p38, which are involved in regulating proliferation and apoptosis[5].

-

EGFR Pathway: In gefitinib-resistant non-small cell lung cancer (NSCLC) cells, chelidonine was found to directly bind to EGFR, with a higher affinity for the double-mutant (L858R/T790M) form. This selectively inhibits EGFR phosphorylation and subsequently impacts the downstream AMPK pathway, leading to the inhibition of mitochondrial function and apoptosis[11].

-

NF-κB Pathway: Chelidonine exhibits anti-inflammatory properties by blocking the TLR4/NF-κB signaling pathway, which can also contribute to its anti-proliferative and pro-apoptotic effects in cancer cells[8].

Experimental Protocols

The following are summaries of standard methodologies used to investigate the mechanism of action of this compound.

Cell Viability and Proliferation (MTT Assay)

-

Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat cells with increasing concentrations of this compound (e.g., 0.1 µM to 100 µM) for a specified duration (e.g., 24, 48, 72 hours).

-

MTT Addition: Remove the treatment medium and add fresh medium containing 1 mg/ml 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). Incubate for 4 hours at 37°C.

-

Solubilization: Replace the MTT solution with a solubilizing agent like isopropanol (B130326) or DMSO. Incubate for 45 minutes at 37°C with gentle shaking.

-

Measurement: Measure the absorbance of the resulting formazan (B1609692) dye at a wavelength of 570 nm using an ELISA plate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

-

Cell Treatment: Culture cells in 6-well plates and treat with desired concentrations of this compound (e.g., EC50 dose) for 24 hours.

-

Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS.

-

Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

FACS Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.

Western Blotting

-

Protein Extraction: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

Electrophoresis: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking & Probing: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p53, anti-caspase-3, anti-AKT) overnight at 4°C.

-

Secondary Antibody: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band density using software like ImageJ, normalizing to a loading control like β-actin.

Caption: A generalized workflow for studying this compound's in vitro effects.

Conclusion and Future Directions

This compound is a potent anti-cancer alkaloid with a complex and multifaceted mechanism of action. Its ability to induce apoptosis through critical tumor suppressor pathways (p53, Foxo3a), arrest the cell cycle, and overcome multidrug resistance highlights its therapeutic potential. Furthermore, its capacity to inhibit angiogenesis and cell invasion suggests a role in controlling tumor progression and metastasis.

Future research should focus on:

-

In vivo Efficacy: Confirming the observed in vitro effects in relevant animal models to evaluate efficacy, pharmacokinetics, and potential toxicity.

-

Combination Therapies: Investigating the synergistic effects of this compound with conventional chemotherapeutics, particularly in drug-resistant cancers.

-

Target Identification: Utilizing advanced proteomics and molecular dynamics to further refine its direct molecular targets, such as the selective binding to mutant EGFR[11].

This comprehensive understanding of this compound's mechanism of action provides a solid foundation for its continued development as a novel anti-cancer agent.

References

- 1. Effect of chelidonine on growth, invasion, angiogenesis and gene expression in head and neck cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chelidonine Induces Apoptosis via GADD45a-p53 Regulation in Human Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Modulation of multidrug resistance in cancer cells by chelidonine and Chelidonium majus alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Chelidonium majus Induces Apoptosis of Human Ovarian Cancer Cells via ATF3-Mediated Regulation of Foxo3a by Tip60 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Alkaloids in Chelidonium majus L: a review of its phytochemistry, pharmacology and toxicology [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Determination of Selected Isoquinoline Alkaloids from Chelidonium majus, Mahonia aquifolium and Sanguinaria canadensis Extracts by Liquid Chromatography and Their In Vitro and In Vivo Cytotoxic Activity against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chelidonine selectively inhibits the growth of gefitinib-resistant non-small cell lung cancer cells through the EGFR-AMPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of (-)-Chelidonine and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Chelidonine, a prominent benzophenanthridine alkaloid isolated from the greater celandine (Chelidonium majus), has a long history in traditional medicine. Modern scientific investigation has begun to unravel the molecular mechanisms behind its diverse pharmacological activities, revealing a compound with significant potential in oncology, inflammatory diseases, and infectious disease control. This technical guide provides an in-depth overview of the biological activities of this compound and its derivatives, with a focus on quantitative data, experimental methodologies, and the intricate signaling pathways it modulates.

Anticancer Activity

This compound exhibits potent cytotoxic and pro-apoptotic effects across a wide range of cancer cell lines. Its anticancer activity is multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for tumor growth and survival.

In Vitro Cytotoxicity

The cytotoxic efficacy of this compound and its derivatives has been quantified using the half-maximal inhibitory concentration (IC50), with values varying depending on the cancer cell line. A selection of these values is presented in the table below.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| This compound | HeLa | Cervical Cancer | 30 µg/mL (~85 µM) | [1] |

| BxPC-3 | Pancreatic Cancer | ~1 | [2] | |

| MIA PaCa-2 | Pancreatic Cancer | ~0.7 | [2] | |

| 11j (derivative) | HepG2 | Liver Cancer | 3.91 | |

| MCF-7 | Breast Cancer | 6.90 | ||

| HCT-116 | Colon Cancer | 4.36 | ||

| K562 | Leukemia | 1.12 | ||

| Homochelidonine | A2780 | Ovarian Carcinoma | >20 | |

| MRC-5 | Lung Fibroblast | >20 |

Signaling Pathways in Anticancer Activity

This compound's anticancer effects are mediated through the modulation of several critical signaling pathways.

In pancreatic cancer cells, this compound induces apoptosis through the upregulation of the p53 tumor suppressor and Growth Arrest and DNA Damage-inducible 45 alpha (GADD45a) pathways.[2] This leads to cell cycle arrest and the activation of executioner caspases.

This compound has been shown to induce apoptosis in HeLa cervical cancer cells by downregulating the PI3K/Akt survival pathway and upregulating the pro-apoptotic p38 MAPK pathway.[1] In melanoma cells, it inhibits the PI3K/Akt and TLR4/NF-κB pathways.[3]

Anti-inflammatory Activity

This compound demonstrates significant anti-inflammatory properties by targeting key inflammatory signaling pathways.

Inhibition of Pro-inflammatory Mediators

This compound has been shown to reduce the production of pro-inflammatory cytokines in various models. For instance, in chondrocytes, it dose-dependently suppresses the IL-1β-induced expression of IL-6, IL-12, and TNF-α.

NF-κB Signaling Pathway

A primary mechanism of this compound's anti-inflammatory action is the inhibition of the NF-κB signaling pathway. It prevents the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB.[4] This, in turn, downregulates the expression of NF-κB target genes involved in inflammation.

Antimicrobial Activity

This compound and extracts from Chelidonium majus have demonstrated activity against a range of pathogenic bacteria and fungi.

In Vitro Antimicrobial Susceptibility

The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial agent's efficacy. The table below summarizes the MIC values for this compound and related compounds against various microorganisms.

| Compound | Microorganism | MIC | Reference |

| This compound | Pseudomonas aeruginosa | 125 mg/L | [5] |

| Candida albicans | 62.5 mg/L | [6] | |

| Chelerythrine | Pseudomonas aeruginosa | 1.9 mg/L | [5] |

| Sanguinarine | Staphylococcus aureus | 1.9 mg/L | [5] |

| C. majus root extract | Staphylococcus aureus | 62.5 mg/L | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's biological activities.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Plate cells (e.g., HeLa cells at 1 x 10⁴ cells/well) in a 96-well plate and incubate overnight to allow for cell attachment.[1]

-

Compound Treatment: Treat the cells with various concentrations of this compound or its derivatives for a specified period (e.g., 24 or 48 hours). Include a vehicle-only control.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

-

Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[1]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample. This protocol is for analyzing the expression of proteins in the p53 pathway following this compound treatment.

Protocol:

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Separate 30-50 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, p21, GADD45a, and cleaved caspase-3 overnight at 4°C. Typical antibody dilutions range from 1:1000.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize to a loading control such as β-actin.

NF-κB Luciferase Reporter Assay

This assay measures the activity of the NF-κB transcription factor by quantifying the expression of a luciferase reporter gene under the control of an NF-κB-responsive promoter.

Protocol:

-

Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Compound Treatment: After 24 hours, pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) (e.g., 10 ng/mL), for 6-8 hours.

-

Cell Lysis: Lyse the cells using a passive lysis buffer.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The inhibition of NF-κB activity is calculated relative to the stimulated control.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of bioactive compounds with significant therapeutic potential. The data and protocols presented in this guide highlight the potent anticancer, anti-inflammatory, and antimicrobial activities of these molecules. The elucidation of their mechanisms of action, particularly their ability to modulate key signaling pathways such as p53, NF-κB, PI3K/Akt, and MAPK, provides a strong rationale for their further development as therapeutic agents.

Future research should focus on several key areas:

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the chelidonine scaffold to synthesize novel derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles.

-

In Vivo Efficacy and Safety: Comprehensive preclinical studies in animal models to evaluate the in vivo efficacy, toxicity, and pharmacokinetic properties of lead compounds.

-

Combination Therapies: Investigating the synergistic effects of this compound and its derivatives with existing chemotherapeutic agents to overcome drug resistance and enhance therapeutic outcomes.

-

Target Identification and Validation: Further molecular studies to precisely identify the direct protein targets of this compound and its derivatives to fully understand their mechanism of action.

The continued exploration of this fascinating class of natural products holds great promise for the development of novel and effective treatments for a range of human diseases.

References

- 1. rsc.org [rsc.org]

- 2. Chelidonine Induces Apoptosis via GADD45a-p53 Regulation in Human Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Chelidonine inhibits TNF-α-induced inflammation by suppressing the NF-κB pathways in HCT116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Alkaloids in Chelidonium majus L: a review of its phytochemistry, pharmacology and toxicology - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Anti-inflammatory Effects of (-)-Chelidonine via the NF-κB Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Chelidonine, a principal benzophenanthridine alkaloid isolated from Chelidonium majus, has demonstrated significant anti-inflammatory properties across a range of preclinical models. Accumulating evidence points to its potent modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a cornerstone of the inflammatory response. This technical guide provides an in-depth review of the molecular mechanism, quantitative effects, and key experimental protocols used to elucidate the anti-inflammatory action of this compound. By inhibiting the phosphorylation and subsequent degradation of the inhibitor of NF-κB alpha (IκBα), Chelidonine effectively prevents the nuclear translocation of the p65 subunit, thereby suppressing the transcription of a host of pro-inflammatory genes. This document serves as a comprehensive resource for researchers investigating novel anti-inflammatory therapeutics targeting the NF-κB cascade.

Introduction: The NF-κB Pathway in Inflammation

The NF-κB family of transcription factors are master regulators of innate and adaptive immunity, cellular proliferation, and apoptosis.[1] In its inactive state, the canonical NF-κB dimer (most commonly p65/p50) is sequestered in the cytoplasm by inhibitory proteins known as IκBs, with IκBα being the most prominent.[1] Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) binding to Toll-like receptor 4 (TLR4) or cytokines like Tumor Necrosis Factor-alpha (TNF-α) binding to its receptor (TNFR), initiate a signaling cascade that converges on the IκB kinase (IKK) complex.[1][2]

The activated IKK complex phosphorylates IκBα at specific serine residues.[3] This phosphorylation event tags IκBα for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of IκBα unmasks a nuclear localization signal (NLS) on the p65 subunit, leading to its rapid translocation into the nucleus.[4] Once in the nucleus, p65 binds to specific DNA sequences (κB sites) in the promoter regions of target genes, driving the transcription of pro-inflammatory mediators including cytokines (e.g., TNF-α, IL-6, IL-1β), enzymes (e.g., iNOS, COX-2), and adhesion molecules.[2]

This compound has emerged as a potent inhibitor of this pathway, offering a promising avenue for the development of novel anti-inflammatory drugs.[1][2]

Mechanism of Action of this compound

This compound exerts its anti-inflammatory effects by intervening at a critical upstream step in the canonical NF-κB pathway.[1]

-

Inhibition of IκBα Phosphorylation and Degradation : The primary mechanism of action is the inhibition of stimulus-induced IκBα phosphorylation.[1][4] By preventing this key activation step, Chelidonine stabilizes the IκBα protein, blocking its degradation.

-

Prevention of p65 Nuclear Translocation : Because IκBα remains intact and bound to the p65/p50 dimer, the complex is retained in the cytoplasm.[4] This directly prevents the nuclear translocation of the transcriptionally active p65 subunit.

-

Suppression of Pro-inflammatory Gene Expression : With p65 unable to reach its nuclear targets, the transcription of NF-κB-dependent genes is suppressed. This leads to a dose-dependent reduction in the production of key inflammatory mediators.[2][5]

Some studies also suggest that Chelidonine can downregulate the expression of TLR4, an upstream receptor that activates the NF-κB pathway in response to LPS, indicating a multi-level inhibitory action.[2][6]

Signaling Pathway Diagram

Quantitative Data on Anti-inflammatory Effects

The inhibitory effects of this compound have been demonstrated in a dose-dependent manner across various experimental models. While specific IC₅₀ values for direct inhibition of NF-κB pathway components are not widely reported in the literature, the collective data clearly show potent activity at non-cytotoxic concentrations.

Table 1: Effect of this compound on NF-κB Pathway Proteins

| Cell Line | Inflammatory Stimulus | Chelidonine Conc. | Target Protein | Observed Effect | Reference |

| HCT116, HeLa | TNF-α (10 ng/mL) | 10 - 50 µM | p-IκBα | Dose-dependent decrease in phosphorylation. | [1][4] |

| HCT116, HeLa | TNF-α (10 ng/mL) | 10 - 50 µM | IκBα | Inhibition of stimulus-induced degradation. | [1][4] |

| RAW264.7 | LPS | Not Specified | p65 (Nuclear) | Attenuated translocation from cytoplasm to nucleus. | [2] |

| Rat Chondrocytes | IL-1β | 5 - 25 µM | p65 (Nuclear) | Reversed stimulus-induced nuclear translocation. | [5] |

| Melanoma Cells | Endogenous | 0.5 - 1 µM | p-p65 | Dose-dependent decrease in phosphorylation. | [6][7] |

| Melanoma Cells | Endogenous | 0.5 - 1 µM | TLR4 | Dose-dependent decrease in protein level. | [6][7] |

Table 2: Effect of this compound on Downstream Inflammatory Mediators

| Cell/Model System | Inflammatory Stimulus | Chelidonine Conc. | Mediator | Observed Effect | Reference |

| RAW264.7 Macrophages | LPS | 5 - 20 µM | Nitric Oxide (NO) | Dose-dependent inhibition (IC₅₀ ≈ 7.3 µM). | [8] |

| RAW264.7 Macrophages | LPS | Not Specified | TNF-α, IL-6 | Significant suppression of production. | [2] |

| RAW264.7 Macrophages | LPS | Not Specified | iNOS, COX-2 | Significant suppression of mRNA and protein. | [2] |

| Rat Chondrocytes | IL-1β (10 ng/mL) | 5 - 25 µM | IL-6, IL-12, TNF-α | Dose-dependent suppression of production. | [5] |

| Human Neutrophils | LPS (100 ng/mL) | 0.625 - 2.5 µM | TNF-α | Significant, dose-dependent decrease in secretion. | [9] |

Detailed Experimental Protocols

The following protocols are foundational for assessing the impact of compounds like this compound on the NF-κB pathway.

Western Blot for IκBα Phosphorylation and p65 Translocation

This protocol allows for the semi-quantitative analysis of key protein levels and their phosphorylation status.

-

Cell Culture and Treatment:

-

Seed cells (e.g., RAW264.7 macrophages, HCT116) in 6-well plates at a density of 5 x 10⁵ cells/well and culture for 24 hours.

-

Pre-treat cells with various concentrations of this compound (e.g., 5, 10, 25, 50 µM) or vehicle control (DMSO) for 1-12 hours.

-

Stimulate cells with an inflammatory agent (e.g., 1 µg/mL LPS or 10 ng/mL TNF-α) for 15-30 minutes to induce IκBα phosphorylation.

-

-

Protein Extraction:

-

For p-IκBα (Cytoplasmic): Wash cells twice with ice-cold PBS. Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape, collect, and centrifuge the lysate at 14,000 x g for 15 min at 4°C. Collect the supernatant.

-

For p65 Translocation (Nuclear/Cytoplasmic Fractionation):

-

Wash cells with ice-cold PBS and scrape into a hypotonic buffer (e.g., Buffer A: 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 1 mM DTT, protease/phosphatase inhibitors).

-

Incubate on ice for 15 min, add NP-40 (10% solution), and vortex vigorously.

-

Centrifuge at ~1,500 x g for 5 min at 4°C. The supernatant is the cytoplasmic fraction.

-

Resuspend the nuclear pellet in a high-salt nuclear extraction buffer (e.g., Buffer B: 20 mM HEPES, 0.4 M NaCl, 1 mM EDTA, protease/phosphatase inhibitors). Incubate on ice for 30 min with intermittent vortexing.

-

Centrifuge at ~15,000 x g for 15 min at 4°C. The supernatant is the nuclear extract.

-

-

-

SDS-PAGE and Immunoblotting:

-

Determine protein concentration using a BCA assay.

-

Load 20-40 µg of protein per lane onto a 10% SDS-polyacrylamide gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).

-

Incubate the membrane overnight at 4°C with primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p65, anti-Lamin B1 for nuclear loading control, anti-β-actin for cytoplasmic loading control).

-

Wash the membrane 3x with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane 3x with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using a chemiluminescence imaging system. Densitometry analysis can be used for semi-quantification.

-

Immunofluorescence for p65 Nuclear Translocation

This method provides a visual confirmation of p65 localization within the cell.

-

Cell Culture and Treatment:

-

Grow cells on sterile glass coverslips in a 24-well plate.

-

Treat cells with this compound and inflammatory stimuli as described in the Western blot protocol.

-

-

Fixation and Permeabilization:

-

Wash cells with PBS.

-

Fix cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.

-

Wash 3x with PBS.

-

Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

Staining:

-

Wash 3x with PBS.

-

Block non-specific binding by incubating in a blocking buffer (e.g., 1% BSA and 10% normal goat serum in PBS) for 1 hour.

-

Incubate with primary anti-p65 antibody diluted in blocking buffer for 2 hours at room temperature or overnight at 4°C.

-

Wash 3x with PBS.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 anti-rabbit IgG) for 1 hour at room temperature in the dark.

-

Wash 3x with PBS.

-

Counterstain nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5-10 minutes.

-

-

Imaging:

-

Mount coverslips onto microscope slides using an anti-fade mounting medium.

-

Visualize using a fluorescence or confocal microscope. The overlay of the p65 signal (green) and DAPI signal (blue) will indicate nuclear localization.

-

Experimental Workflow Diagram

Conclusion and Future Directions

This compound robustly inhibits the canonical NF-κB signaling pathway, a key driver of inflammation. Its ability to prevent IκBα phosphorylation and degradation, thereby blocking p65 nuclear translocation, underpins its potent anti-inflammatory effects observed in vitro and in vivo. This mechanism leads to the suppression of numerous downstream inflammatory mediators, establishing this compound as a strong candidate for further therapeutic development.

Future research should focus on:

-

Target Identification: Precisely identifying the direct molecular target of this compound within the NF-κB cascade (e.g., a specific subunit of the IKK complex).

-

In Vivo Efficacy: Expanding studies in animal models of chronic inflammatory diseases to establish long-term efficacy and safety profiles.

-

Pharmacokinetics: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to optimize dosing and delivery.

-

Quantitative Assays: Performing detailed dose-response studies to establish robust IC₅₀ values for the inhibition of key pathway components, which will be critical for drug development and comparison with other inhibitors.

This technical guide summarizes the compelling evidence for this compound as a significant NF-κB inhibitor and provides the foundational knowledge for researchers to further explore its therapeutic potential.

References

- 1. Chelidonine inhibits TNF-α-induced inflammation by suppressing the NF-κB pathways in HCT116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chelidonine suppresses LPS-Induced production of inflammatory mediators through the inhibitory of the TLR4/NF-κB signaling pathway in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of IκB Kinase-Nuclear Factor-κB Signaling Pathway by 3,5-Bis(2-flurobenzylidene)piperidin-4-one (EF24), a Novel Monoketone Analog of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Chelidonine reduces IL-1β-induced inflammation and matrix catabolism in chondrocytes and attenuates cartilage degeneration and synovial inflammation in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chelidonine inhibits melanoma cell malignancy by inactivating TLR4/NF-κB and PI3K/AKT signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. synapse.koreamed.org [synapse.koreamed.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

(-)-Chelidonine: A Technical Whitepaper on its Antiviral and Antimicrobial Spectrum

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Chelidonine is a prominent benzophenanthridine alkaloid isolated from Chelidonium majus (greater celandine), a plant with a long history in traditional medicine. Modern scientific inquiry has begun to validate its therapeutic potential, revealing a broad spectrum of biological activities, including anti-inflammatory, anticancer, and notably, antiviral and antimicrobial properties. This technical guide provides an in-depth analysis of the antiviral and antimicrobial efficacy of this compound, presenting quantitative data, detailing experimental methodologies, and visualizing its mechanisms of action through signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Antiviral Spectrum of this compound

This compound has demonstrated inhibitory effects against a range of viruses. Its antiviral mechanisms often involve interference with viral replication, protein synthesis, and induction of host resistance.

Quantitative Antiviral Data

The following table summarizes the quantitative data on the antiviral activity of this compound and related extracts. While specific IC50 values for pure this compound are not extensively reported in the available literature, the data provides insights into its potential.

| Virus Family/Species | Assay Type | Compound/Extract | Concentration/Metric | Result | Reference |

| Herpesviridae / Herpes Simplex Virus-1 (HSV-1) | TCID50 Assay | C. majus L. Extract | 1000 µg/mL | Non-toxic to Vero cells; inhibited HSV-1 growth. Virus titer dropped from 10^6.7 to 10^3.2 TCID50/mL 1 hour post-infection. | [1] |

| Papillomaviridae / Human Papillomavirus (HPV) | Pseudovirion Infectivity Assay | C. majus Latex (Crude) | Not specified | Reduced HPV pseudoviral particle infectivity by 72.5%. | [2] |

| Virgaviridae / Tobacco Mosaic Virus (TMV) | Induced Resistance Assay | This compound | 0.1 mg/mL | Provided 54.90% and 64.45% inhibition through induced resistance in two tobacco species. | [3] |

Mechanism of Antiviral Action

Herpes Simplex Virus-1 (HSV-1): Studies on Chelidonium majus extracts, rich in chelidonine (B1668607), indicate that the antiviral activity against HSV-1 is most effective when applied during and after viral infection. The extract appears to inhibit viral growth and development within host cells.[1] Further investigation suggests that the mechanism may involve the prevention of viral gene expression at the transcription or translation level, as evidenced by a significant reduction in viral protein synthesis.

Human Papillomavirus (HPV): The components of C. majus latex, including alkaloids like chelidonine, have been shown to decrease HPV infectivity.[2] The primary mechanism involves the inhibition of viral oncogene (E6 and E7) expression at both the mRNA and protein levels.[2] Interestingly, the latex components do not appear to affect the stability of viral structural proteins or inhibit the attachment of the virus to the cell surface, suggesting the activity is intracellular.[2]

Antimicrobial Spectrum of this compound

This compound exhibits significant activity against a variety of pathogenic bacteria, including both Gram-positive and Gram-negative species, as well as fungi.

Quantitative Antimicrobial Data

The antimicrobial efficacy of this compound and C. majus extracts is detailed in the table below, presenting Minimum Inhibitory Concentrations (MIC) and Minimum Bactericidal Concentrations (MBC).

| Microorganism | Strain | Assay Type | Compound/Extract | MIC | MBC | Reference |

| Bacteria | ||||||

| Staphylococcus aureus | ATCC 6538 | Broth Microdilution | This compound | 62.5 mg/L | Not Reported | [4] |

| Pseudomonas aeruginosa | ATCC 14452 | Broth Microdilution | This compound | >125 mg/L | Not Reported | [4] |

| Helicobacter pylori | 8064 (Multidrug-Resistant) | Broth Microdilution | C. majus Underground Parts Extract (A4/2) | 128 µg/mL | 256 µg/mL | [5] |

| Escherichia coli | Not Specified | Disk Diffusion | C. majus 50% Ointment | 12 mm (Zone of Inhibition) | Not Applicable | [6] |

| Pseudomonas aeruginosa | Not Specified | Disk Diffusion | C. majus 50% Ointment | 13 mm (Zone of Inhibition) | Not Applicable | [6] |

| Fungi | ||||||

| Candida albicans | ATCC 10231 | Broth Microdilution | This compound | 62.5 mg/L | Not Reported | [4] |

Mechanism of Antimicrobial Action

The antimicrobial mechanism of chelidonine is linked to its chemical structure. While some related alkaloids like sanguinarine (B192314) and chelerythrine (B190780) are known to intercalate with DNA, chelidonine has a negligible effect on DNA intercalation.[7][8] This suggests a different primary mechanism of action. Its activity may be enhanced when combined with other alkaloids, indicating potential synergistic effects.[4] Against Staphylococcus aureus, chelidonine is one of several active alkaloids, though sanguinarine shows the most potent activity in some studies.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the standard protocols used to determine the antiviral and antimicrobial activity of compounds like this compound.

Antiviral Activity: Plaque Reduction Assay

The Plaque Reduction Assay is the standard method for quantifying the infectivity of a lytic virus and evaluating the efficacy of antiviral compounds.[9]

-

Cell Culture: A confluent monolayer of susceptible host cells is prepared in multi-well plates.

-

Virus Inoculum Preparation: The virus stock is diluted to a concentration that produces a countable number of plaques (typically 50-100 plaque-forming units, PFU).

-

Infection and Treatment: The culture medium is aspirated from the cell monolayers. The diluted virus is mixed with varying concentrations of the test compound (e.g., this compound) and incubated. This mixture is then added to the cell monolayers.[9]

-

Adsorption: The plates are incubated for 1-2 hours to allow for viral adsorption to the cells.[10]

-

Overlay Application: The inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agarose (B213101) or methylcellulose). This restricts the spread of progeny virions, leading to the formation of localized plaques.[9][11]

-

Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).[9]

-

Fixation and Staining: The cells are fixed (e.g., with 10% formalin) and stained (e.g., with 0.1% Crystal Violet). Plaques appear as clear zones against a background of stained, uninfected cells.[9]

-

Plaque Counting and Analysis: The number of plaques in each well is counted. The concentration of the antiviral agent required to reduce the number of plaques by 50% (IC50) is then calculated from a dose-response curve.[9]

Antimicrobial Activity: Broth Microdilution Method